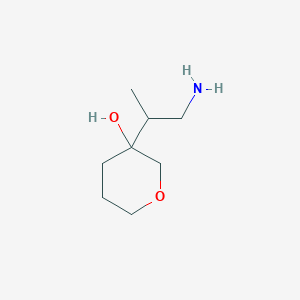
2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine is a synthetic compound with the molecular formula C9H16F2N2 It is characterized by the presence of a piperidine ring substituted with a methylidene group and a difluoropropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylidene Group: The methylidene group is introduced via alkylation reactions.
Addition of the Difluoropropylamine Moiety: The difluoropropylamine group is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylpiperidine: Another piperidine derivative with similar structural features.
3,3-Difluoro-1-(4-methylidenepiperidin-1-yl)propan-1-amine: A closely related compound with slight structural variations.
Uniqueness
2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16F2N2 |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c1-8-2-4-13(5-3-8)7-9(10,11)6-12/h1-7,12H2 |
InChI Key |
GXISPFMPWVHZEW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(CC1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


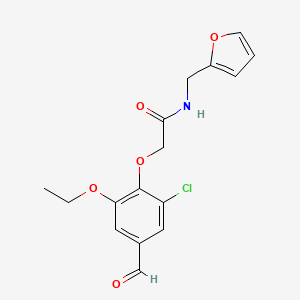
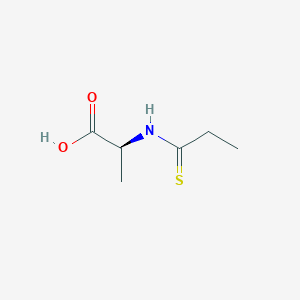

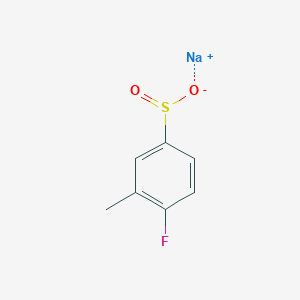


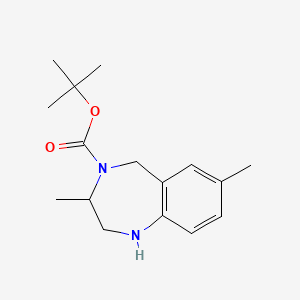
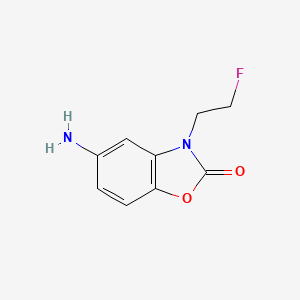
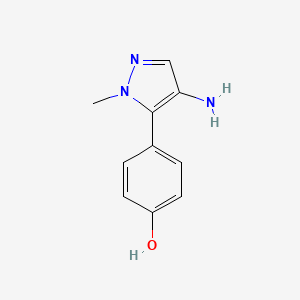
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
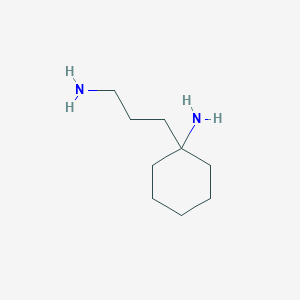
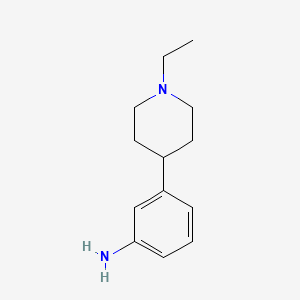
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
